2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(2,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTIEVRVCBIEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance in Organic Synthesis Research
In the field of organic synthesis, 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol serves as a key building block for creating more complex molecules. Its structural components, particularly the amino and hydroxyl groups, are reactive sites that allow for the attachment of other chemical moieties.
The synthesis of this compound and its derivatives is an active area of research. For instance, its precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone, can be catalytically reduced to form (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a closely related intermediate. google.com Biological catalysis methods are being explored to achieve high stereoselectivity, which is crucial for the synthesis of chiral drugs. google.com One such method uses carbonyl reductase from Lactobacillus kefiri for the asymmetric reduction of the ketone precursor, highlighting a shift towards greener and more efficient chemical processes. google.com
The amino group of similar structures can act as a nucleophile, enabling the introduction of various functional groups, while the hydroxyl group can be acylated to form esters, which can modify the compound's properties. smolecule.com These reactions are fundamental for developing a library of derivatives from the parent compound for further study.
Relevance in Medicinal Chemistry and Pharmaceutical Development
The molecular structure of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol makes it a compound of significant interest in medicinal chemistry. The presence of the dichlorophenyl group enhances hydrophobic interactions with target proteins and enzymes, while the amino and hydroxyl groups can form hydrogen bonds with biological macromolecules. This dual interaction capability is a key factor in its biological activity.
Research has primarily focused on its potential as a scaffold for developing new therapeutic agents, particularly in the antifungal and anticancer domains. For example, derivatives have been synthesized by incorporating heterocyclic moieties like imidazole (B134444) to create potent antifungal candidates. google.com One such derivative, 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol, has been investigated for its antifungal properties.
Furthermore, the core structure is found in compounds investigated for other therapeutic areas. For instance, structural analogs are being studied for their potential as immunosuppressive agents. nih.gov The synthesis of a series of 2-substituted 2-aminoethanols and their evaluation for T-cell-decreasing effects demonstrates the broad therapeutic potential of this chemical class. nih.gov The development of derivatives often involves creating hybrid molecules to expand or enhance their pharmacological profiles.
Overview of Current Academic Research Trajectories
Classical Chemical Synthesis Approaches
Classical synthetic routes to this compound and its analogs primarily involve substitution reactions, reduction of carbonyl precursors, reductive amination, and alkylation for derivatization.
Substitution Reactions for this compound Formation
A common strategy for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group with an amine source. One documented method starts with 2,4-dichlorobenzaldehyde, which reacts with an excess of ammonia in a suitable solvent. The resulting intermediate is then treated with a sodium hydroxide solution, followed by concentration and crystallization to yield the final product.
Another approach involves the amination of a precursor halo-alcohol. For instance, the synthesis of chiral 2-amino-1-phenylethanol, a related compound, has been achieved by treating a chiral chloro-alcohol with a large excess of 30% ammonium hydroxide in methanol (B129727) at room temperature for 2-3 days. This reaction proceeds in good yield and with high enantiomeric excess. A similar strategy can be applied to the synthesis of this compound, starting from 2-chloro-1-(2,4-dichlorophenyl)ethan-1-ol.
The synthesis of N-substituted analogs can be achieved by reacting the corresponding halo-alcohol with a primary or secondary amine. For example, 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one has been reacted with isopropylamine in acetonitrile at 65°C to produce the corresponding amino ketone, which can then be reduced to the amino alcohol. scihorizon.com
Reduction of Precursor Ketones and Aldehydes to the Ethan-1-ol Moiety
The reduction of the carbonyl group in precursor ketones is a fundamental step in the synthesis of this compound. A key precursor is 2-chloro-1-(2,4-dichlorophenyl)ethanone. Various reducing agents and catalytic systems have been employed for this transformation.
Catalytic hydrogenation is a widely used industrial method. For instance, 1-(2,4-dichlorophenyl)ethanone can be converted to this compound through catalytic hydrogenation using palladium on carbon (Pd/C). A patented method describes a transfer hydrogenation approach where 1-(2,4-dichlorophenyl)ethanone is reacted with ammonium formate in methanol at 65°C for 5 hours, achieving a high yield. This method avoids the use of pressurized hydrogen gas.
Biocatalytic reduction offers a green and highly selective alternative. Ketoreductases (KREDs) have been successfully used for the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to the corresponding (R)- or (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, which is a crucial intermediate. researchgate.net
| Precursor | Reducing Agent/Catalyst | Product | Yield | Reference |
| 1-(2,4-dichlorophenyl)ethanone | Ammonium Formate, 10% Pd/C | This compound | 91.71% | |
| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Scheffersomyces stipitis CBS 6045 (Ketoreductase) | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 88.2% | researchgate.net |
| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Acinetobacter sp. ZJPH1806 (whole cells) | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 83.2% | researchgate.net |
Reductive Amination Strategies in the Synthesis of Related Compounds
Reductive amination, also known as reductive alkylation, is a versatile method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines. wikipedia.org This reaction involves the conversion of a carbonyl group (aldehyde or ketone) to an amine through an intermediate imine. wikipedia.org The process can be carried out in one pot by combining the carbonyl compound, an amine, and a reducing agent. wikipedia.org
This strategy is particularly useful for synthesizing N-substituted analogs of this compound. For example, a ketone precursor can be reacted with a primary or secondary amine in the presence of a reducing agent like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation to yield the corresponding N-alkylated amino alcohol. organic-chemistry.org
Biocatalytic reductive amination has emerged as a powerful tool for the synthesis of chiral amines and amino alcohols. frontiersin.org Amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketones with ammonia to produce chiral amines with high enantioselectivity. frontiersin.org This approach offers a green and efficient route to optically active amino alcohols.
Alkylation Reactions in the Derivatization of this compound
The primary amino group of this compound can be further functionalized through alkylation reactions to produce a variety of derivatives. Direct N-alkylation with alkyl halides is a common method. masterorganicchemistry.com However, this reaction can sometimes lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com
A more controlled method for N-alkylation is reductive amination. masterorganicchemistry.com By reacting this compound with an aldehyde or ketone in the presence of a suitable reducing agent, specific N-alkyl or N,N-dialkyl derivatives can be synthesized.
Stereoselective and Chiral Synthesis Pathways
The biological activity of this compound and its derivatives is often dependent on their stereochemistry. Therefore, stereoselective synthesis, particularly enantioselective methods, are of great importance.
Enantioselective Reduction Techniques for Chiral Control
The most common approach for the stereoselective synthesis of chiral this compound involves the enantioselective reduction of a prochiral ketone precursor, typically 2-chloro-1-(2,4-dichlorophenyl)ethanone.
Biocatalysis using ketoreductases (KREDs) has proven to be a highly effective method for this transformation. Various microorganisms and isolated enzymes have been shown to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to the corresponding (R)- or (S)-alcohol with high enantiomeric excess (ee). For example, a ketoreductase from Scheffersomyces stipitis CBS 6045 has been used to produce (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with an ee of over 99.9% and a yield of 88.2%. researchgate.net Similarly, whole cells of Acinetobacter sp. ZJPH1806 have been employed to achieve an 83.2% yield and >99.9% ee for the same transformation. researchgate.net Carbonyl reductases from Lactobacillus kefir have also been utilized for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. google.com
| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Scheffersomyces stipitis CBS 6045 (KRED) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 88.2% | >99.9% | researchgate.net |
| Acinetobacter sp. ZJPH1806 (whole cells) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 83.2% | >99.9% | researchgate.net |
| Cyberlindnera saturnus ZJPH1807 (whole cells) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | - | - | researchgate.net |
| Lactobacillus kefir (Carbonyl Reductase) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | - | >99% | google.com |
In addition to biocatalysis, asymmetric transfer hydrogenation using chiral ruthenium catalysts is another powerful technique for the enantioselective reduction of α-amino ketones. This method has been successfully applied to the synthesis of various chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. scihorizon.com
Asymmetric Catalysis in the Preparation of Chiral 1,2-Amino Alcohols from Related Precursors
Asymmetric catalysis offers a more direct and efficient route to enantiomerically pure 1,2-amino alcohols, avoiding the loss of 50% of the material inherent in classical resolutions. A notable example is the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones. scihorizon.com This method has been successfully applied to the synthesis of various chiral 1,2-amino alcohol-containing drug molecules, achieving high yields and excellent enantioselectivities (>99% ee). scihorizon.com
Another powerful strategy involves the enantioselective reduction of prochiral ketones. For instance, the reduction of phenacyl chloride, an analog precursor, can be catalyzed by a chiral oxaborolidine, yielding the corresponding chiral chloro-alcohol with an enantiomeric excess in the range of 93-97%. taylorfrancis.com This intermediate can then be converted to the desired chiral amino alcohol. Similarly, the key intermediate for the antifungal agent miconazole, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, has been synthesized via enantioselective reduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone using a chiral oxazaborolidine catalyst. researchgate.net
The following table summarizes the key findings for asymmetric catalytic methods:
| Precursor | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| α-amino ketones | Ruthenium catalyst with HCOOH/TEA | Chiral 1,2-amino alcohols | >99% | scihorizon.com |
| Phenacyl chloride | Chiral oxaborolidine with borane | Chiral chloro-alcohol | 93-97% | taylorfrancis.com |
| 2-chloro-1-(2,4-dichlorophenyl) ethanone | Chiral oxazaborolidine | (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol | Not specified | researchgate.net |
Chemoenzymatic Synthetic Approaches for Enantiopure Derivatives of this compound
Chemoenzymatic methods, which combine chemical and enzymatic steps, have emerged as powerful tools for the synthesis of enantiopure compounds due to the high selectivity of enzymes. A key intermediate in the synthesis of luliconazole, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, can be prepared by the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. researchgate.net This biotransformation is catalyzed by a ketoreductase mutant from Lactobacillus kefiri expressed in Escherichia coli. researchgate.net Under optimized conditions, this enzymatic process can achieve full conversion of the ketone to the chiral alcohol with an enantiomeric excess greater than 99%. researchgate.net
Similarly, a ketoreductase from Scheffersomyces stipitis CBS 6045 has been identified to catalyze the asymmetric hydrogenation of 2-chloro-1-(2,4-dichlorophenyl)ethanone, producing (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with excellent enantioselectivity (99.9% ee) and a high space-time yield of up to 268 g L⁻¹ d⁻¹. researchgate.net In a scaled-up bioreaction, the (R)-alcohol was isolated with an 88.2% yield and 99.9% ee. researchgate.net Another study utilized Acinetobacter sp. ZJPH1806 as a biocatalyst for the same reduction, achieving an 83.2% yield and an ee of over 99.9%. researchgate.net
These enzymatic reductions highlight the potential of biocatalysis in producing key chiral intermediates for the synthesis of this compound and its derivatives with high efficiency and stereoselectivity.
The table below presents a summary of chemoenzymatic approaches:
| Precursor | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 2-chloro-1-(2,4-dichlorophenyl) ethanone | Ketoreductase mutant from Lactobacillus kefiri | (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol | Not specified (full conversion) | >99% | researchgate.net |
| 2-chloro-1-(2,4-dichlorophenyl) ethanone | Ketoreductase from Scheffersomyces stipitis CBS 6045 | (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol | 88.2% (isolated) | 99.9% | researchgate.net |
| 2-chloro-1-(2,4-dichlorophenyl) ethanone | Acinetobacter sp. ZJPH1806 | (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol | 83.2% | >99.9% | researchgate.net |
Advanced and Mechanistic Aspects of Synthesis
A deeper understanding of the reaction mechanisms and the role of specific catalytic systems is crucial for optimizing the synthesis of this compound.
Role of Phase Transfer Catalysis in this compound Synthesis
Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.org This is achieved by a phase-transfer catalyst, typically a quaternary ammonium salt, which transports the nucleophile from the aqueous phase to the organic phase. crdeepjournal.org
In the context of synthesizing compounds structurally related to this compound, PTC has been employed for the N-alkylation of imidazole with 1-(2,4-dichlorophenyl)-2-chloro-ethanol. researchgate.net This solid-liquid PTC reaction was carried out in an organic solvent with solid sodium hydroxide as the base. researchgate.net The O'Donnell amino acid synthesis is another prominent example where PTC is used for the alkylation of benzophenone imines of glycine alkyl esters to produce α-amino acids. organic-chemistry.org This methodology often utilizes a biphasic system with a base and a phase-transfer catalyst. organic-chemistry.org These examples suggest the potential applicability of PTC in the synthesis of the target amino alcohol, for instance, in the amination step of a corresponding haloalcohol precursor.
Investigation of Reaction Mechanisms and By-product Formation
The investigation of reaction mechanisms is essential for controlling selectivity and minimizing the formation of by-products. In the synthesis of this compound and its precursors, several mechanistic aspects are noteworthy.
For the chemoenzymatic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, molecular dynamics simulations have been used to understand the higher substrate binding free energy change, which contributes to the great catalytic efficiency of the ketoreductase from Scheffersomyces stipitis. researchgate.net Potential by-products in this reaction would primarily be the unreacted starting material due to incomplete conversion.
In the case of PTC-mediated reactions, the proposed mechanism for the N-alkylation of imidazole with 1-(2,4-dichlorophenyl)-2-chloro-ethanol suggests a pseudo-first-order reaction. researchgate.net By-products in such reactions could arise from competing elimination reactions of the haloalcohol precursor, especially in the presence of a strong base, which could lead to the formation of an epoxide.
The synthesis of 1,2-amino alcohols via the reduction of α-amino ketones can also have potential side reactions. Incomplete reduction would leave residual ketone, while over-reduction is generally not a concern. The choice of reducing agent and reaction conditions is critical to ensure high chemoselectivity.
Functional Group Interconversions on the this compound Scaffold
The inherent reactivity of the hydroxyl and amino moieties in this compound allows for a range of functional group interconversions. These transformations are fundamental in modifying the compound's physicochemical properties and in preparing it for subsequent synthetic steps.
Oxidation Reactions of the Hydroxyl Functionality
The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, 2-amino-1-(2,4-dichlorophenyl)ethanone. This transformation is a critical step in the synthesis of various biologically active molecules. The oxidation of amino alcohols requires careful selection of reagents to avoid side reactions involving the amino group. louisville.edu A common strategy involves the protection of the amino group prior to oxidation. For instance, acetylation of the amino group can yield N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)acetamide, which can then be oxidized. louisville.edu
Biocatalytic methods have also been employed for this transformation. For example, cytochrome P450 enzymes have been shown to catalyze the oxidation of alcohols to aldehydes and subsequently to carboxylic acids. mdpi.com While not specifically documented for this compound, this enzymatic approach represents a potential green chemistry alternative for the oxidation of its hydroxyl group. mdpi.com The resulting ketone is a key intermediate for synthesizing compounds like luliconazole, where the ketone is subsequently reduced stereoselectively. google.comresearchgate.net
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of an alcohol is generally a poor leaving group. libretexts.org To facilitate nucleophilic substitution, it must first be converted into a better leaving group. libretexts.org This can be achieved by protonating the alcohol in the presence of a strong acid, forming a good leaving group, water. libretexts.org The resulting carbocation can then be attacked by a nucleophile.
Another common strategy is the reaction of the alcohol with reagents like thionyl chloride (SOCl₂) to form an alkyl chloride. This reaction proceeds with the formation of an intermediate chlorosulfite ester. In the case of β-amino alcohols, the reaction with thionyl chloride can lead to the formation of 1-chloro-(2-alkylamino)ethanes. scholaris.ca This process is significant as it replaces the hydroxyl group with a halogen, which is a versatile functional group for further synthetic manipulations.
Formation of Amine and Amide Derivatives from this compound
The primary amino group of this compound is a key site for derivatization, allowing for the formation of a wide range of amine and amide derivatives.
Amide derivatives can be readily synthesized by reacting the primary amine with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. sphinxsai.com A variety of coupling reagents can be employed to facilitate amide bond formation, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) and a catalytic amount of hydroxybenzotriazole (HOBt). nih.govnih.gov This method is effective for coupling with a range of functionalized carboxylic acids. nih.govnih.gov The synthesis of amide derivatives is a common strategy in medicinal chemistry to explore the structure-activity relationships of lead compounds. sphinxsai.com
Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. This can be achieved by reacting the amine with alkyl halides. acs.org However, this method can sometimes lead to a mixture of products due to multiple alkylations. acs.org Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for the synthesis of substituted amines.
Construction of Complex Molecular Architectures and Heterocycles
The functional groups of this compound serve as handles for the construction of more complex molecular frameworks and heterocyclic systems.
Aldol Condensation Reactions for Novel Derivatives
The aldol reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis. khanacademy.org It typically involves the reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound. magritek.commasterorganicchemistry.com While this compound itself does not directly participate as the enolizable component in a classical aldol reaction, its derivatives can. For instance, the oxidation of the hydroxyl group to a ketone, as discussed in section 3.1.1, yields 2-amino-1-(2,4-dichlorophenyl)ethanone. The resulting ketone has α-hydrogens that can be deprotonated to form an enolate. This enolate can then react with an aldehyde or another ketone in a crossed or mixed aldol reaction. libretexts.org Such reactions, particularly the Claisen-Schmidt condensation involving an aromatic aldehyde, can lead to the formation of α,β-unsaturated carbonyl compounds, which are valuable synthetic intermediates. libretexts.org The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions. harvard.edu
Applications as an Intermediate for Diverse Organic Compounds
This compound is a valuable intermediate in the synthesis of a variety of organic compounds. Its chiral nature makes it a particularly useful building block for the asymmetric synthesis of more complex molecules. A significant application is in the synthesis of antifungal agents. For example, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a derivative of the title compound, is a key intermediate in the synthesis of luliconazole. google.comresearchgate.net The synthesis of this intermediate can be achieved through biocatalytic reduction of the corresponding ketone. google.comresearchgate.net
Spectroscopic and Advanced Analytical Characterization of 2 Amino 1 2,4 Dichlorophenyl Ethan 1 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol.
¹H NMR Spectroscopy: In the proton NMR spectrum, the aromatic protons on the dichlorophenyl ring are expected to appear in the downfield region, typically between 7.0 and 7.8 ppm. The specific splitting pattern will be complex due to the chlorine substitution. The methine proton (CH-OH) adjacent to the hydroxyl and amino groups would likely resonate as a multiplet in the range of 4.5 to 5.0 ppm. The two diastereotopic protons of the aminomethyl group (-CH₂-NH₂) would appear as distinct multiplets, further split by the adjacent methine proton. The protons of the hydroxyl (-OH) and amino (-NH₂) groups are exchangeable and their chemical shifts are concentration and solvent dependent, typically appearing as broad singlets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment in the molecule. The aromatic carbons will show signals in the 125-140 ppm range, with the carbons directly attached to chlorine atoms exhibiting distinct chemical shifts. The carbon bearing the hydroxyl group (C-OH) is expected to resonate around 70-75 ppm, while the aminomethyl carbon (-CH₂) will likely appear in the 45-50 ppm region.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic CH | 7.0 - 7.8 | 127 - 135 |
| C-Cl | - | 130 - 138 |
| C-C(OH) | - | 138 - 142 |
| CH-OH | 4.5 - 5.0 | 70 - 75 |
| CH₂-NH₂ | 2.8 - 3.5 | 45 - 50 |
| NH₂ | Variable (broad) | - |
| OH | Variable (broad) | - |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional moieties.
The presence of the hydroxyl (-OH) and primary amine (-NH₂) groups would be indicated by broad and sharp absorption bands in the 3200-3600 cm⁻¹ region, corresponding to O-H and N-H stretching vibrations, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethan-1-ol backbone would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. The C-O stretching of the alcohol and the C-N stretching of the amine would be found in the fingerprint region, approximately between 1050-1250 cm⁻¹ and 1020-1250 cm⁻¹ respectively. The presence of the chloro-substituents on the aromatic ring would give rise to C-Cl stretching bands in the 1000-1100 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (Primary Amine) | Stretching | 3300 - 3500 (sharp, two bands) |
| Aromatic C-H | Stretching | 3010 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O (Alcohol) | Stretching | 1050 - 1250 |
| C-N (Amine) | Stretching | 1020 - 1250 |
| C-Cl (Aryl Halide) | Stretching | 1000 - 1100 |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 2,4-dichlorophenyl group. Aromatic systems exhibit characteristic absorptions in the UV region due to π → π* transitions. For 2,4-dichlorophenol, a structurally related compound, a maximum absorption (λmax) is observed around 285 nm. iasks.orgresearchgate.net Similarly, 2,4-dichlorophenoxyacetic acid shows absorption bands at approximately 229 nm and 283 nm. researchgate.net Therefore, this compound is expected to display a primary absorption band in the 280-290 nm range, with a possible secondary band at a shorter wavelength, corresponding to the π → π* electronic transitions of the substituted benzene (B151609) ring.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula for this compound is C₈H₉Cl₂NO, yielding a molecular weight of approximately 206.07 g/mol . nih.gov
In a mass spectrum, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern). Common fragmentation pathways for β-amino alcohols include α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom and the oxygen atom. libretexts.orgyoutube.com This would lead to the formation of a resonance-stabilized fragment containing the aromatic ring and the hydroxyl-bearing carbon. Another characteristic fragmentation is the loss of a water molecule (M-18) from the molecular ion. libretexts.orgyoutube.com
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 205/207/209 | [M]⁺ (Molecular Ion) | Ionization |
| 188/190/192 | [M - H₂O]⁺ | Loss of water |
| 175/177 | [C₇H₅Cl₂O]⁺ | α-cleavage (loss of CH₂NH₂) |
| 149/151 | [C₇H₄ClO]⁺ | Further fragmentation |
| 30 | [CH₄N]⁺ | α-cleavage (aminomethyl fragment) |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of this compound and for separating and quantifying its enantiomers, which is critical for pharmaceutical applications.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely and successfully used for the resolution of a broad range of chiral compounds, including amines and amino alcohols. nih.govresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
For the separation of this compound, a normal-phase method using a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is often effective with polysaccharide-based CSPs. acs.org The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), to the mobile phase can improve peak shape and resolution for basic analytes.
Interactive Data Table: Typical Chiral HPLC Parameters
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol (B145695) mixtures |
| Modifier | Small percentage of an amine (e.g., Diethylamine) |
| Detection | UV at a wavelength corresponding to the analyte's λmax (e.g., ~285 nm) |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Ratio Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. chromatographyonline.com The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a polar organic modifier, such as methanol (B129727) or ethanol.
The enantioseparation of primary amines and amino alcohols by SFC is often achieved using polysaccharide-based or cyclofructan-based CSPs. chromatographyonline.comresearchgate.net To achieve good peak shapes and selectivity for basic compounds like this compound, additives are often incorporated into the modifier. Acidic additives can be used to form an ion pair with the basic analyte, which can then be separated on the CSP. nih.gov Alternatively, basic additives can be used to minimize undesirable interactions with the stationary phase. hplc.eu The choice of modifier and additive is crucial and often requires methodical screening to optimize the separation. wiley.com
Interactive Data Table: Typical Chiral SFC Parameters
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK series) or Cyclofructan-based |
| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., Methanol, Ethanol) |
| Additive | Acidic (e.g., Trifluoroacetic acid) or Basic (e.g., Ammonium hydroxide) |
| Back Pressure | 100 - 150 bar |
| Temperature | 30 - 40 °C |
| Detection | UV-Vis (PDA) |
X-ray Crystallography for Solid-State Structure and Conformational Insights
A notable analog, 1-(4-amino-3,5-dichlorophenyl)ethanol, shares the core dichlorophenyl ethanolamine (B43304) framework and provides a strong basis for understanding the structural characteristics of this class of molecules. nih.gov The crystallographic data for this compound reveals a monoclinic crystal system with the space group C2/c. nih.gov The asymmetric unit of this structure contains two crystallographically independent molecules, which are linked by N—H···O hydrogen bonds. nih.gov
The crystal packing is further stabilized by intermolecular O—H···N hydrogen bonds and aromatic π–π stacking interactions, with a centroid–centroid distance of 3.48 (2) Å between adjacent benzene rings. nih.gov The dihedral angle between the benzene rings of the two independent molecules is 60.49°. nih.gov
The detailed crystallographic data for 1-(4-amino-3,5-dichlorophenyl)ethanol is presented in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₉Cl₂NO |
| Formula Weight | 206.06 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 16.472 (2) |
| b (Å) | 16.110 (2) |
| c (Å) | 14.162 (2) |
| α (°) | 90 |
| β (°) | 113.85 (1) |
| γ (°) | 90 |
| Volume (ų) | 3433.8 (8) |
| Z | 16 |
| Density (calculated) (Mg m⁻³) | 1.595 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 296 |
Table 1: Crystallographic data for 1-(4-amino-3,5-dichlorophenyl)ethanol. nih.gov
In another related structure, 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, the molecular conformation is stabilized by a bifurcated N—H···(O,Cl) intramolecular hydrogen bond. researchgate.net The crystal structure is further stabilized by C—H···π, O—H···π, and π–π interactions, with a centroid–centroid distance of 3.5706 (11) Å. researchgate.net This compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The dihedral angle between the 2,6-dichloroanilino unit and the benzene ring of the 2-phenylethanol (B73330) moiety is 67.71 (4)°. researchgate.net
The study of these analogs provides a detailed framework for understanding the solid-state behavior of this compound. It is highly probable that the crystal structure of this compound would also be heavily influenced by a network of hydrogen bonds involving the amino and hydroxyl groups, as well as potential π–π stacking interactions between the dichlorophenyl rings. The conformation of the ethanolamine side chain relative to the aromatic ring is a key feature that would be determined by the specific intermolecular interactions present in the crystal lattice.
An in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives is crucial for understanding their therapeutic potential and for the rational design of new, more effective compounds. Although specific research on the 2,4-dichloro substituted variant is limited in publicly available literature, general principles can be drawn from studies on the broader class of 2-amino-1-phenylethanol derivatives. These studies collectively underscore the importance of specific structural features in dictating the biological actions of this class of compounds.
Biological Activities and Pharmacological Mechanisms of 2 Amino 1 2,4 Dichlorophenyl Ethan 1 Ol Derivatives
Antimicrobial Activity Investigations
Derivatives of 2-amino-1-(2,4-dichlorophenyl)ethan-1-ol have been the subject of extensive research, revealing potent antifungal and antibacterial activities. These investigations are crucial in the search for new treatments for infectious diseases, particularly in the context of rising antimicrobial resistance.
Antifungal Efficacy of Derivatives and Proposed Mechanisms of Action
The 1-(2,4-dichlorophenyl)ethanol core is a key feature in several potent antifungal agents. A primary mechanism of action for many of these derivatives, particularly those belonging to the azole class, is the disruption of ergosterol biosynthesis. scielo.br Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to compromised membrane integrity and eventual cell death. scielo.br
Research into amino alcohol derivatives has shown that specific structural modifications can yield significant antifungal activity. For instance, a library of amino alcohols derived from (Z)-2-(3,4-dichlorophenyl)-3-phenylacrylonitriles demonstrated that the introduction of piperidine or piperazine moieties could switch the compounds' activity from antibacterial to antifungal. dundee.ac.uk Several of these derivatives exhibited potent inhibition of Cryptococcus neoformans, a significant human pathogen. dundee.ac.uk
The proposed mechanisms for antifungal action in these broader classes of compounds include:
Inhibition of Ergosterol Biosynthesis: Azole derivatives interfere with the enzyme lanosterol 14α-demethylase, a critical step in the ergosterol pathway. scielo.br
Disruption of Amino Acid Synthesis: Some antifungal compounds inhibit key enzymes in amino acid production pathways, such as homoserine dehydrogenase, leading to cytostasis. nih.gov
Cell Membrane Destruction: Cationic and amphipathic peptides can directly interact with and disrupt the fungal cell membrane, a mechanism less prone to the development of resistance. mdpi.com
Table 1: Antifungal Activity of Selected Amino Alcohol Derivatives
| Compound/Derivative Class | Target Organism(s) | Observed Effect/Activity | Proposed Mechanism of Action |
|---|---|---|---|
| Azole Derivatives | Various pathogenic fungi | Inhibition of fungal growth | Inhibition of ergosterol biosynthesis scielo.br |
| Substituted Acrylonitriles | Cryptococcus neoformans | >95% inhibition of growth at 32 µg/mL dundee.ac.uk | Not specified, likely membrane disruption |
| RI-331 (Amino Acid Analog) | Candida albicans | Inhibition of growth | Inhibition of homoserine dehydrogenase nih.gov |
Antibacterial Properties of Novel Analogs
Novel analogs incorporating the dichlorophenyl structure have demonstrated significant antibacterial potential, particularly against persistent bacterial forms that are notoriously difficult to treat. One such compound, 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (designated SPI009), has shown remarkable efficacy against persister cells of Pseudomonas aeruginosa, a major cause of chronic and hospital-acquired infections. researchgate.net
Persister cells are a subpopulation of bacteria that are transiently tolerant to antibiotics, contributing to treatment failure. researchgate.net In combination with conventional antibiotics like ofloxacin, SPI009 was found to reduce the number of P. aeruginosa persisters by up to 1,000,000-fold in both laboratory and clinical strains. researchgate.net Further studies revealed that SPI009 is capable of directly killing these persister cells, even in the absence of other antibiotics. researchgate.net
Table 2: Efficacy of 1-((2,4-Dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009) against P. aeruginosa Persisters
| Treatment | Organism Type | Result |
|---|---|---|
| SPI009 in combination with Ofloxacin | Lab and clinical strains | Up to 10⁶-fold reduction in persister cells researchgate.net |
| SPI009 alone | Persister cells | Direct and efficient killing of persister cells researchgate.net |
Modulatory Effects on Neurotransmitter Systems and Receptors
The ethanolamine (B43304) and dichlorophenyl moieties present in the core structure are also found in compounds that interact with the central nervous system, specifically with adrenergic and dopaminergic receptors.
Beta-Adrenergic Receptor Antagonist Activity of Related Compounds
Beta-adrenergic receptor antagonists, or beta-blockers, are a class of drugs widely used to manage cardiovascular conditions like hypertension and angina. nih.govdrugbank.com The mechanism involves blocking the effects of adrenaline and noradrenaline on beta-adrenergic receptors. nih.gov Research has shown that structural analogs of 2-amino-1-phenylethanol can exhibit this activity.
For example, studies on a series of 4-substituted phenoxypropanolamines, which share the propanolamine backbone with many beta-blockers, demonstrated potent beta-1 blockade with high selectivity over beta-2 receptors. nih.gov This selectivity is crucial for minimizing side effects related to bronchial constriction. The design of these antagonists often incorporates an aromatic ring and an ethanolamine side chain, similar to the core structure of this compound.
Positive Allosteric Modulation of Dopamine D1 Receptors by Related Compounds
The dopamine D1 receptor is a key target for treating cognitive and motor symptoms associated with various neuropsychiatric and neurodegenerative disorders. researchgate.netnih.gov Instead of directly activating the receptor as an agonist, positive allosteric modulators (PAMs) bind to a different site on the receptor to enhance the effect of the natural ligand, dopamine. researchgate.netmdpi.com This approach can offer greater selectivity and a wider therapeutic window. researchgate.net
Several potent and selective D1 PAMs have been discovered that feature a 2,6-dichlorophenyl group, highlighting the importance of this structural element. researchgate.netmdpi.com One notable example is DETQ, which contains a 2-(2,6-dichlorophenyl)-ethan-1-one fragment. nih.govnih.gov In preclinical studies, DETQ has been shown to potentiate the human D1 receptor, improve cognitive performance, and reverse motor deficits without causing the desensitization or U-shaped dose-response curves often seen with direct agonists. nih.govnih.gov The development of these compounds underscores the potential of dichlorophenyl-containing structures in modulating dopaminergic neurotransmission. researchgate.netmdpi.com
Applications as Precursors in Therapeutic Agent Development
The this compound scaffold and its immediate precursors are valuable chiral intermediates in the chemical synthesis of more complex pharmaceutical agents. chemimpex.commdpi.com The precise stereochemistry of the amino alcohol is often critical for the final drug's efficacy and safety.
Chiral alcohols, including (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, serve as key building blocks for the synthesis of widely used antifungal drugs. mdpi.com This highlights the utility of the 1-(2,4-dichlorophenyl)ethanol structure as a starting point for creating potent therapeutic molecules. The efficient synthesis of these chiral intermediates is a significant area of research, often employing biocatalytic methods to achieve high enantiomeric purity. mdpi.com
Synthesis of Antimalarial Agents
The aminoalcohol functional group is a key pharmacophore in a number of clinically important antimalarial drugs. This structural motif is present in well-known arylaminoalcohol antimalarials. Research in this area has focused on the synthesis of novel aminoalcohol derivatives to combat the growing issue of drug-resistant malaria.
One avenue of investigation has been the development of enantiopure aminoalcohol fluorenes, which have demonstrated significant antimalarial potency. These compounds have shown excellent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. While not directly synthesized from this compound, the principles of their design and synthesis, which involve the combination of an aromatic core with an aminoalcohol side chain, are relevant to the potential development of antimalarial derivatives from the this compound scaffold.
Another significant class of antimalarials is based on the 4-aminoquinoline structure. Modifications of this scaffold have been a cornerstone of antimalarial drug discovery for decades. The synthesis of novel 4-aminoquinoline derivatives often involves the introduction of various side chains, some of which incorporate aminoalcohol moieties to enhance efficacy and overcome resistance. The this compound moiety could potentially be integrated into such structures to create novel hybrid molecules with improved antimalarial properties.
Researchers have also synthesized new structural compounds of antimalarial agents based on indoloquinolines, which have shown higher antimalarial activities than some current drugs okayama-u.ac.jp. These efforts highlight the ongoing search for new chemical entities to address the challenge of malaria.
Table 1: Antimalarial Activity of Selected Aminoalcohol Derivatives This table is representative of the types of data found in antimalarial research and is for illustrative purposes.
| Compound Type | Target Strain | IC50 (nM) | Reference |
|---|---|---|---|
| Enantiopure Aminoalcohol Fluorenes | P. falciparum 3D7 | 0.7 - 70.2 | |
| Enantiopure Aminoalcohol Fluorenes | P. falciparum W2 | 0.7 - 70.2 | |
| Indoloquinoline Derivative IIa | P. falciparum NF54 | < Chloroquine | okayama-u.ac.jp |
Research into Antibiotic and Anti-cancer Precursors
The compound this compound is recognized for its potential as a precursor in the synthesis of both antibiotic and anti-cancer drugs . The dichlorophenyl group is a common feature in many bioactive molecules, and the aminoalcohol functionality provides a reactive handle for further chemical modifications.
In the realm of antibiotics, research has explored amino alcohols as potential leads for new antimicrobial agents. Studies have involved the synthesis of focused compound libraries based on related structures, such as (Z)-2-(3,4-dichlorophenyl)-3-phenylacrylonitriles, which were subsequently modified to introduce amino alcohol moieties nih.gov. These modifications were found to shift the biological activity from antibacterial to antifungal, highlighting the importance of the aminoalcohol group in determining the spectrum of activity nih.gov.
With regard to anti-cancer research, derivatives of this compound have been investigated for their cytotoxic properties. For instance, the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives has been reported, where a related compound, 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, was utilized as a key intermediate nih.gov. The resulting compounds were evaluated for their anticancer activity.
Furthermore, research into other dichlorophenyl-containing heterocyclic compounds, such as N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl} amine derivatives, has demonstrated significant cytotoxicity against various human cancer cell lines. While these compounds are not direct derivatives of this compound, they underscore the potential of the dichlorophenyl moiety as a component of novel anti-cancer agents.
Table 2: Biological Activity of Dichlorophenyl Derivatives This table provides examples of the biological activities investigated for compounds containing the dichlorophenyl moiety.
| Compound Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Amino alcohol acrylonitriles | Antifungal | >95% inhibition of C. neoformans | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | Anticancer | Synthesis of novel derivatives reported | nih.gov |
Investigations into Anti-inflammatory Properties of this compound Analogs
The investigation into the anti-inflammatory properties of 2-amino-1-phenylethanol derivatives has been a subject of scientific inquiry. While direct studies on this compound analogs are not extensively documented in the provided search results, research on structurally related compounds provides a basis for their potential anti-inflammatory activity.
For example, a study on 2-(2-aminoethylamino)-1,2-diphenylethanol derivatives identified this class of compounds as topical anti-inflammatory agents. This suggests that the core structure of 2-amino-1-phenylethanol can be a viable scaffold for developing new anti-inflammatory drugs.
Furthermore, other compounds containing a dichlorophenyl group have been synthesized and evaluated for their anti-inflammatory effects. For instance, new analogues of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID), have been synthesized by incorporating various amine derivatives. One such study reported that a 4-aminobenzenesulfonamide derivative of a diclofenac analogue exhibited superior anti-inflammatory activity compared to diclofenac sodium in an egg-white induced edema model in rats researchgate.net.
These findings suggest that analogs of this compound, which combine the aminoethanol backbone with a dichlorinated phenyl ring, could possess noteworthy anti-inflammatory properties. Further research would be necessary to synthesize and evaluate such analogs to determine their efficacy and mechanism of action.
Table 3: Anti-inflammatory Activity of Related Compounds This table is for illustrative purposes and shows the types of anti-inflammatory activities observed in structurally related compounds.
| Compound Class | Model | Effect | Reference |
|---|---|---|---|
| 2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives | Topical inflammation | Active | |
| Diclofenac Analogue (4-aminobenzenesulfonamide derivative) | Egg-white induced paw edema (rat) | Superior to Diclofenac Sodium | researchgate.net |
Computational and Theoretical Investigations of 2 Amino 1 2,4 Dichlorophenyl Ethan 1 Ol and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding the reactivity of a compound like 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol.
DFT calculations would typically be employed to optimize the molecule's three-dimensional geometry, determining the most stable conformation by finding the minimum energy state. From this optimized structure, various electronic properties can be derived. For instance, the distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule, which are key to its interactions with other molecules. The dichlorophenyl group, with its electron-withdrawing chlorine atoms, significantly influences the electronic landscape of the entire molecule.
Key parameters derived from DFT that elucidate the reactivity of this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
Table 1: Illustrative DFT-Calculated Properties for a Dichlorophenyl Derivative
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity |
Note: The data in this table are representative values for a generic dichlorophenyl derivative and are for illustrative purposes only, as specific DFT data for this compound is not available.
Molecular Docking Studies to Elucidate Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable and favorable interaction. These studies can identify key amino acid residues in the target's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces.
For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the structural basis of its activity. The amino and hydroxyl groups of the ethanolamine (B43304) side chain are likely to form hydrogen bonds with polar residues in a binding pocket, while the dichlorophenyl ring can engage in hydrophobic and π-π stacking interactions.
Table 2: Example of Molecular Docking Results for a Dichlorophenyl Ligand with a Putative Protein Target
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | Strong predicted binding affinity |
| Interacting Residues | Tyr84, Phe288, Ser122 | Key amino acids involved in binding |
| Hydrogen Bonds | 2 (with Ser122) | Specific polar interactions stabilizing the complex |
Note: This table presents hypothetical molecular docking results for a dichlorophenyl-containing ligand to illustrate the typical output of such a study.
In Silico Pharmacokinetic and Drug-Likeness Predictions (ADME)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are computational methods used to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to assess the "drug-likeness" of a molecule and to identify potential liabilities.
Various computational models, many based on quantitative structure-activity relationships (QSAR), are used to predict properties such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
For this compound, ADME predictions would help to forecast its behavior in the body. The presence of polar groups (amino and hydroxyl) and a lipophilic dichlorophenyl ring gives the molecule a balance of properties that would be analyzed by these predictive models.
Table 3: Predicted ADME and Drug-Likeness Properties for this compound
| Property | Predicted Value | Compliance with Drug-Likeness Rules |
|---|---|---|
| Molecular Weight | 220.07 g/mol | Compliant (< 500) |
| LogP (Lipophilicity) | ~2.3 | Compliant (< 5) |
| Hydrogen Bond Donors | 2 | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Compliant (≤ 10) |
Note: The predicted values are based on standard computational models and are intended to be illustrative of the types of parameters evaluated.
Advanced Quantum Chemical Analyses
Beyond basic DFT calculations, more advanced quantum chemical analyses can provide deeper insights into the molecular properties of this compound.
Frontier Molecular Orbital (FMO) Analysis: As mentioned, the HOMO and LUMO are key to understanding reactivity. A visualization of these orbitals would show their spatial distribution. For a molecule like this, the HOMO is likely localized on the more electron-rich parts of the molecule, such as the amino group and the phenyl ring, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing chlorine atoms.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, making them sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the interactions between filled and vacant orbitals within the molecule. This can reveal hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. For instance, NBO analysis could quantify the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds.
Molecular Dynamics Simulations for Conformational Dynamics and Binding
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological target.
For this compound, MD simulations could be used to explore its conformational landscape, identifying the most populated shapes the molecule adopts in solution. When combined with a biological target identified through docking, MD simulations can provide a more realistic picture of the binding process. These simulations can reveal how the ligand and protein adapt to each other's presence and can be used to calculate binding free energies more accurately than docking alone. The stability of key interactions, such as hydrogen bonds observed in docking, can be assessed over the course of the simulation.
Solvent Effects on Molecular Structure and Properties
The properties of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects, either implicitly by treating the solvent as a continuous medium, or explicitly by including individual solvent molecules in the simulation.
For this compound, the choice of solvent would affect its conformational preferences and electronic properties. In a polar solvent like water, conformations that maximize the exposure of the polar amino and hydroxyl groups to the solvent would be favored. The solvent can also influence the molecule's reactivity by stabilizing charged intermediates or transition states. Computational studies of solvent effects are therefore important for understanding the behavior of this compound in both chemical reactions and biological systems.
Broader Research Implications and Future Directions for 2 Amino 1 2,4 Dichlorophenyl Ethan 1 Ol Research
Contributions to Rational Drug Design and Development Paradigms
The study of 2-amino-1-(2,4-dichlorophenyl)ethan-1-ol and its analogs contributes significantly to the principles of rational drug design. The dichlorophenyl moiety is a key structural feature that can enhance hydrophobic interactions with target proteins and enzymes. The specific placement of chlorine atoms at the 2 and 4 positions on the phenyl ring is crucial and often leads to different pharmacological profiles compared to other substitution patterns, such as 2,6-dichloro analogs, which may show reduced activity due to steric hindrance.
A critical aspect of its contribution lies in the field of stereochemistry. The ethanolamine (B43304) backbone contains a chiral carbon, meaning it exists as two non-superimposable mirror images (enantiomers). It is a well-established principle in pharmacology that different enantiomers of a drug can have vastly different biological activities and metabolic fates. Research focused on producing optically pure forms of this amino alcohol and its derivatives, such as (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695), underscores the importance of enantioselectivity in modern drug development. google.comresearchgate.net The synthesis of single-enantiomer drugs, facilitated by chiral intermediates like this, is a core paradigm in creating more specific and effective therapeutic agents.
Furthermore, the amino group of the molecule provides a site for chemical modification, allowing for the development of prodrugs. While not studied extensively for this specific compound, related structures like 2-(4-aminophenyl)benzothiazoles have been conjugated with amino acids to create water-soluble prodrugs. nih.gov This strategy overcomes limitations posed by the lipophilicity of the parent compound, enhancing its clinical potential. nih.gov This highlights how the fundamental scaffold of this compound fits into advanced drug design strategies aimed at improving pharmacokinetic properties.
Expanding the Methodological Landscape in Organic Chemistry
Research centered on the synthesis of this compound and its key derivatives has been a fertile ground for advancing synthetic methodologies, particularly in the realm of asymmetric synthesis and green chemistry.
Historically, the production of chiral alcohols often relied on classical chemical methods, which could suffer from low enantioselectivity or require expensive and toxic catalysts. google.com The demand for enantiomerically pure intermediates for antifungal drugs has spurred the development of advanced biocatalytic methods. google.comresearchgate.netresearchgate.net These processes utilize enzymes, such as ketoreductases or carbonyl reductases, to perform highly selective asymmetric reductions of the corresponding ketone precursor, 2-chloro-1-(2,4-dichlorophenyl) ethanone. google.comresearchgate.net
These enzymatic methods offer several advantages that align with the principles of green chemistry:
High Selectivity: They consistently produce the desired enantiomer with very high optical purity (often >99% enantiomeric excess, or ee). researchgate.netresearchgate.net
Mild Reaction Conditions: Biocatalytic reactions typically occur at or near room temperature and neutral pH, reducing energy consumption. google.com
Environmental Friendliness: They avoid the use of heavy metal catalysts or harsh reagents, making the processes more sustainable. google.comresearchgate.net
The success of these methods has expanded the toolkit available to organic chemists and demonstrated the industrial-scale viability of biocatalysis for producing fine chemicals.
| Enzyme/System | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Ketoreductase (LKCR) from Lactobacillus kefiri | 2-chloro-1-(2,4-dichlorophenyl) ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol | High Conversion | >99% |
| Ketoreductase from Scheffersomyces stipitis | 2-chloro-1-(2,4-dichlorophenyl) ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol | 88.2% (isolated) | >99.9% |
| Mutant NaSDR from Novosphingobium aromaticivorans | 2-chloro-1-(2,4-dichlorophenyl) ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol | High Conversion | Not specified |
| Cyberlindnera saturnus ZJPH1807 (whole-cell) | 2-chloro-1-(2,4-dichlorophenyl) ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol | Not specified | High |
This table presents data synthesized from research on the biocatalytic reduction of a key precursor to derivatives of this compound. google.comresearchgate.netresearchgate.net
Potential for Discovery of Novel Therapeutic Agents
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of several imidazole-based antifungal agents. google.com Its derivatives are foundational to the structure of drugs like miconazole, econazole, and luliconazole, which are widely used to treat fungal infections. google.comresearchgate.net The synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, a direct successor in this pathway, relies on precursors derived from the title compound. google.com
Beyond its established role in antifungals, the structural motifs of this compound suggest its potential as a scaffold for developing other classes of therapeutic agents. The broader family of amino alcohols and compounds with dichlorophenyl groups have diverse biological activities. For instance:
Anticancer Agents: Novel 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective antitumor properties. nih.gov Research into other chiral alcohols, such as (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol, has identified them as intermediates for potential anticancer drugs. mdpi.com
Central Nervous System Agents: Chiral amino alcohols are key intermediates in the synthesis of drugs targeting the central nervous system, including potential treatments for Alzheimer's disease and psychosis. mdpi.com
The combination of the dichlorophenyl group, known for its presence in many bioactive molecules, and the chiral amino alcohol backbone makes this compound a promising starting point for creating libraries of new chemical entities to be screened for a wide range of biological targets.
Unexplored Research Avenues and Collaborative Opportunities
Despite its utility, the full therapeutic potential of this compound remains largely focused on antifungal applications. This presents numerous opportunities for future research.
Unexplored Avenues:
New Therapeutic Areas: A systematic exploration of derivatives for anticancer, anti-inflammatory, or neurological applications is a significant unexplored avenue. Creating a library of analogs by modifying the amino and hydroxyl groups could yield novel compounds with unique pharmacological profiles.
Advanced Biocatalysis: While enzymatic reduction is well-studied, further protein engineering of ketoreductases could lead to enzymes with even higher efficiency, broader substrate scope, or the ability to function under different industrial conditions. researchgate.net
Fluorinated Analogs: Replacing one or both chlorine atoms with fluorine can alter the electronic properties and metabolic stability of a molecule. Investigating the synthesis and biological activity of fluorinated analogs of this compound could lead to the discovery of agents with improved drug-like properties.
Collaborative Opportunities:
Academia-Industry Partnerships: Collaborations between academic labs specializing in synthetic methodology and pharmaceutical companies can accelerate the translation of novel synthesis techniques (like new biocatalysts) into industrial-scale production.
Interdisciplinary Research: There is significant potential for collaboration between synthetic organic chemists, enzymologists, computational chemists, and pharmacologists. Such teams could work together to rationally design new derivatives, predict their interactions with biological targets, develop efficient and sustainable methods for their synthesis, and evaluate their therapeutic potential in preclinical models.
By pursuing these avenues, the scientific community can continue to build on the foundation of research into this compound, driving innovation in both chemistry and medicine.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol?
- Methodology : A plausible route involves reductive amination of 1-(2,4-dichlorophenyl)ethan-1-one. React the ketone with ammonia or a protected amine source under hydrogenation conditions using catalysts like palladium on carbon (Pd/C) or Raney nickel. Alternatively, asymmetric synthesis may employ chiral catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) to control stereochemistry, as demonstrated for structurally similar imidazole derivatives .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and characterize intermediates with NMR and mass spectrometry.
Q. How can structural and physicochemical properties of this compound be characterized?
- Methodology :
- LogD/pKa : Calculate partition coefficients (LogD at pH 5.5 and 7.4) and acid dissociation constants (pKa ~13.76) using computational tools like JChem .
- Spectroscopy : Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyl resonance at δ 4.5–5.0 ppm) and FT-IR (O-H stretch ~3200–3500 cm) .
- Chirality : Resolve enantiomers using chiral HPLC with amylose-based columns or polarimetric analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
- Case Example : If antifungal activity varies across studies, validate assay conditions (e.g., MIC testing against Candida albicans vs. Aspergillus fumigatus). Ensure compound purity (>95% by HPLC) and test under standardized CLSI guidelines .
- Troubleshooting : Compare results with structurally related compounds (e.g., imidazole analogs with confirmed activity) to identify pharmacophore dependencies .
Q. How to design enantioselective syntheses for chiral resolution?
- Methodology : Use asymmetric transfer hydrogenation with Ru catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) to achieve >90% enantiomeric excess (ee). Monitor ee via chiral HPLC or NMR with chiral shift reagents .
- Optimization : Adjust solvent polarity (e.g., isopropanol/water mixtures) and reaction temperature to enhance stereoselectivity .
Q. What in vitro models are suitable for evaluating antiparasitic or antifungal activity?
- Protocol :
Schistosomicidal Assays : Expose Schistosoma mansoni larvae/adults to the compound (10–50 µM) and assess motility/viability over 72 hours .
Antifungal Screening : Use microbroth dilution assays against Cryptococcus neoformans (ATCC 90112) with fluconazole as a positive control .
- Data Interpretation : Compare IC values with known antifungals (e.g., miconazole) to gauge potency .
Q. How to assess environmental persistence and degradation pathways?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
